molecular formula C8H14N4O B8635348 5-(3-Amino-1H-pyrazol-1-yl)pentanamide CAS No. 84545-28-8

5-(3-Amino-1H-pyrazol-1-yl)pentanamide

Cat. No.: B8635348
CAS No.: 84545-28-8
M. Wt: 182.22 g/mol
InChI Key: KBWHMHDRPUAGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Amino-1H-pyrazol-1-yl)pentanamide is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84545-28-8

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

5-(3-aminopyrazol-1-yl)pentanamide

InChI

InChI=1S/C8H14N4O/c9-7-4-6-12(11-7)5-2-1-3-8(10)13/h4,6H,1-3,5H2,(H2,9,11)(H2,10,13)

InChI Key

KBWHMHDRPUAGLB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CCCCC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-(3-nitropyrazol-1-yl)valeramide (3.6 g.) and 3% w/w palladium on carbon (0.54 g.) was stirred in isopropanol (20 ml.) under an atmosphere of hydrogen. The temperature was kept below 40° by external ice cooling. After 4 hours no more hydrogen was absorbed. The mixture was filtered and the filtrate was evaporated in vacuo to give 5-(3-aminopyrazol-1-yl)valeramide as an oil which crystallised. This product (2.5 g.) was stirred in acetonitrile (25 ml.) and 2,2,2-trifluoroethylisothiocyanate (2.17 g.) was added. After 18 hours the mixture was filtered and the residue was washed with acetonitrile then ether to give 5-(3-[3-(2,2,2-trifluoroethyl)thioureido]pyrazol-1-yl)valeramide, m.p. 172°-174°.
Name
5-(3-nitropyrazol-1-yl)valeramide
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.